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Abstract

AN2718, commercially known as crisaborole (brand name Eucrisa®), is a non-steroidal topical
medication approved for the treatment of mild-to-moderate atopic dermatitis. Developed by
Anacor Pharmaceuticals and later acquired by Pfizer, this small molecule represents a novel
class of boron-containing phosphodiesterase 4 (PDE4) inhibitors. This technical guide provides
an in-depth overview of the discovery, development, mechanism of action, and key preclinical
and clinical data of AN2718. Detailed experimental methodologies, quantitative data
summaries, and pathway diagrams are presented to offer a comprehensive resource for
researchers and drug development professionals.

Introduction: The Emergence of a Novel
Benzoxaborole

The journey of AN2718 began at Anacor Pharmaceuticals, a biopharmaceutical company
focused on leveraging its boron chemistry platform to discover and develop new therapeutics.
[1][2] The primary goal was to create a topical anti-inflammatory agent with a favorable safety
profile, suitable for chronic use in inflammatory skin diseases like atopic dermatitis and
psoriasis.[1] This led to the exploration of benzoxaboroles, a class of compounds containing a
boron atom within a heterocyclic ring system.
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In 2016, Pfizer acquired Anacor Pharmaceuticals for approximately $5.2 billion, gaining access
to crisaborole, which was then under review by the U.S. Food and Drug Administration (FDA).
[3] Crisaborole received its first FDA approval in December 2016 for the treatment of mild-to-
moderate atopic dermatitis in patients two years of age and older.[4]

Mechanism of Action

AN2718 exhibits a dual mechanism of action, functioning as both an anti-inflammatory agent
and an antifungal compound.

Anti-Inflammatory Action: PDE4 Inhibition

The primary mechanism of action for AN2718 in atopic dermatitis is the inhibition of
phosphodiesterase 4 (PDE4).[5][6] PDE4 is an enzyme that degrades cyclic adenosine
monophosphate (CAMP), a key second messenger involved in regulating inflammatory
responses.[5] By inhibiting PDE4, crisaborole leads to an increase in intracellular cAMP levels.
[7][8] This elevation in cAMP is thought to downregulate the production of pro-inflammatory
cytokines, such as tumor necrosis factor-alpha (TNF-q), interleukins (IL-2, IL-4, IL-5, IL-10, IL-
12, IL-23), and interferon-gamma (IFN-y), thereby reducing the inflammatory cascade
characteristic of atopic dermatitis.[7][9][10]
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Figure 1: AN2718 (Crisaborole) Mechanism of Action via PDE4 Inhibition.
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Antifungal Action: Leucyl-tRNA Synthetase Inhibition

In addition to its anti-inflammatory properties, AN2718 was also investigated for its antifungal
activity, particularly for the treatment of tinea pedis.[11] Its antifungal mechanism involves the
inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.
[11][12] AN2718 forms an adduct with the terminal adenosine of tRNA(Leu) within the editing

site of the LeuRS enzyme. This trapping of tRNA prevents the catalytic cycle, thereby halting
protein synthesis and inhibiting fungal growth.[13]
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Figure 2: AN2718 Antifungal Mechanism of Action via LeuRS Inhibition.
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Table 1: In Vitro Anti-inflammatory and Antifungal

Activity of AN2718

CelllEnzyme
Assay Target IC50 /| MIC90 Reference
Source
Anti-
inflammatory
o Human
PDEA4 Inhibition PDE4B ) 77 nM [1]
recombinant
Lipopolysacchari
TNF-a Release Human PBMCs ] 190 nM [14]
de-stimulated
Lipopolysacchari
IL-1B Release Human PBMCs ) 500 nM [14]
de-stimulated
Lipopolysacchari
IL-6 Release Human PBMCs ] 210 nM [14]
de-stimulated
Antifungal
Enzyme Cytoplasmic ) )
O Candida albicans 4.2 uM [11]
Inhibition LeuRS
Enzyme Cytoplasmic Aspergillus
T yop Perd 2.0 M [11]
Inhibition LeuRS fumigatus
Fungal Growth Candida albicans  (n=100) 1 pg/mL [11]
Fungal Growth Candida glabrata  (n=100) 0.25 pg/mL [11]
Trichophyton
Fungal Growth (n=100) 1 pg/mL [11]
mentagrophytes
Trichophyton
Fungal Growth (n=100) 0.5 pg/mL [11]
rubrum

Key Experimental Protocols

PDE4 Inhibition Assay
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A detailed protocol for determining the PDE4 inhibitory activity of AN2718 would typically
involve the following steps:

Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme
source. The substrate, CAMP, is radiolabeled (e.g., with tritium, 3H) for detection.

Reaction Mixture: The assay is performed in a multi-well plate format. Each well contains the
PDE4B enzyme, a buffer solution (e.g., Tris-HCI), magnesium chloride (as a cofactor), and
varying concentrations of the test compound (AN2718).

Initiation and Incubation: The reaction is initiated by the addition of [BH]JcAMP. The plate is
then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for
enzymatic activity.

Termination: The reaction is terminated by the addition of a stop solution, often containing a
mixture of unlabeled cAMP and 5'-AMP, and by heat inactivation.

Separation of Product: The product of the reaction, [3H]5'-AMP, is separated from the
unreacted [(H]cAMP. This is commonly achieved using anion-exchange chromatography or
by snake venom nucleotidase treatment followed by precipitation.

Quantification: The amount of [?H]5'-AMP is quantified using a scintillation counter.

Data Analysis: The percentage of inhibition at each concentration of AN2718 is calculated
relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to
a dose-response curve.

Cytokine Release Assay

The protocol for measuring the inhibition of cytokine release by AN2718 in human peripheral
blood mononuclear cells (PBMCs) generally follows these steps:

o PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using density
gradient centrifugation (e.g., with Ficoll-Paque).

e Cell Culture and Treatment: The isolated PBMCs are cultured in a suitable medium (e.g.,
RPMI-1640) in multi-well plates. The cells are pre-incubated with various concentrations of
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AN2718 for a defined period.

o Stimulation: The cells are then stimulated with a pro-inflammatory agent, typically
lipopolysaccharide (LPS), to induce cytokine production.

 Incubation: The plates are incubated for a specific duration (e.g., 18-24 hours) to allow for
cytokine synthesis and release into the culture supernatant.

o Supernatant Collection: After incubation, the cell culture supernatants are collected.

» Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-q, IL-6) in the
supernatants is measured using a sensitive immunoassay, most commonly an Enzyme-
Linked Immunosorbent Assay (ELISA).

o Data Analysis: The percentage of inhibition of cytokine release at each AN2718
concentration is calculated compared to the stimulated control (LPS alone). The IC50 value
is determined from the resulting dose-response curve.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of AN2718 against fungal LeuRS is determined by measuring the
inhibition of leucine incorporation into tRNA, with a protocol as follows:

e Enzyme and Substrate Preparation: Recombinant fungal LeuRS (e.g., from Candida
albicans) is expressed and purified. The substrates include L-leucine (often radiolabeled,
e.g., with 14C), ATP, and a source of total tRNA (e.g., from baker's yeast).

o Reaction Mixture: The assay is conducted in a reaction buffer containing the LeuRS enzyme,
ATP, magnesium chloride, and varying concentrations of AN2718.

e Initiation and Incubation: The reaction is initiated by the addition of [1*C]L-leucine and tRNA.
The mixture is incubated at a controlled temperature (e.g., 37°C) for a set time.

o Precipitation and Washing: The reaction is stopped, and the macromolecules (including the
charged tRNA) are precipitated by the addition of cold trichloroacetic acid (TCA). The
precipitate is then collected on a filter membrane and washed multiple times with cold TCA
and ethanol to remove unincorporated [**C]L-leucine.
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» Quantification: The radioactivity retained on the filter, representing the amount of [**C]leucyl-
tRNA formed, is measured using a scintillation counter.

o Data Analysis: The percentage of inhibition of LeuRS activity is calculated for each AN2718
concentration relative to a control without the inhibitor. The IC50 value is then derived from

the dose-response curve.

Clinical Development and Efficacy

AN2718 (crisaborole) underwent a comprehensive clinical development program, culminating
in its approval for atopic dermatitis.
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Figure 3: AN2718 (Crisaborole) Clinical Development Workflow.
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Phase 3 Pivotal Trials: AD-301 and AD-302

The efficacy and safety of crisaborole ointment, 2%, were established in two large, identical,
multicenter, double-blind, vehicle-controlled Phase 3 studies (AD-301 and AD-302).[15][16]

o Study Design: Patients aged 2 years and older with mild-to-moderate atopic dermatitis were
randomized in a 2:1 ratio to receive either crisaborole ointment 2% or vehicle ointment twice
daily for 28 days.[16][17]

o Primary Efficacy Endpoint: The primary endpoint was the proportion of patients achieving an
Investigator's Static Global Assessment (ISGA) score of "clear” (0) or "almost clear" (1) with
at least a 2-grade improvement from baseline at day 29.[16][17]

Table 2: Efficacy Results from Phase 3 Trials (AD-301 &
AD-302) at Day 29
Crisaborole

Endpoint Study Vehicle (n) p-value Reference
2% (n)

ISGA

Success

(Clear or
Almost Clear

] AD-301 32.8% (503) 25.4% (256) 0.038 [16]
with >2-grade

improvement)

AD-302 31.4% (513)  18.0% (250)  <0.001 [16]

Pruritus

Improvement

(Median time

to

) AD-301 5.0 10.0 0.0003 [16]
improvement

in days)

AD-302 6.0 9.0 0.0087 [16]

Safety and Tolerability
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Across the Phase 3 trials, crisaborole was well-tolerated. The most common treatment-related
adverse event was application site pain (including burning or stinging), which was generally
mild to moderate in severity.[15]

Pharmacokinetics

A maximal-use systemic exposure (MUSE) study was conducted in pediatric patients (ages 2 to
17) with mild-to-moderate atopic dermatitis involving a large body surface area.[18][19]

» Study Design: Crisaborole ointment, 2% was applied twice daily for 28 days to patients with
extensive atopic dermatitis.[18]

e Results: The study demonstrated that systemic exposure to crisaborole and its metabolites
was low.[18][19] Steady-state plasma concentrations were reached by day 8.[17]

Table 3: Pharmacokinetic Parameters of Crisaborole

(Day 8) in Pediatric Patients

Parameter Value (Mean * SD) Reference
Cmax (ng/mL) 127 + 196 [17]
AUCO0-12 (ng-h/mL) 949 + 1240 [17]

Chemical Synthesis

The synthesis of crisaborole has been described through various routes. A common approach
involves a multi-step process starting from commercially available materials.
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Figure 4: A Generalized Synthetic Pathway for Crisaborole.
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A key step in the synthesis is the introduction of the boron-containing benzoxaborole ring
system. This is often achieved through a lithium-halogen exchange followed by reaction with a
borate ester and subsequent cyclization.[20][21]

Structure-Activity Relationship (SAR)

The development of AN2718 was guided by structure-activity relationship studies of a series of
benzoxaborole analogs. These studies aimed to optimize the PDE4 inhibitory potency and anti-
inflammatory activity. Key findings from SAR studies on benzoxaboroles as PDE4 inhibitors
include:

e The presence of the benzoxaborole core is crucial for activity.

e The nature and position of substituents on the phenoxy ring significantly influence potency.
Electron-withdrawing groups, such as the cyano group in crisaborole, were found to enhance
activity.[1]

» Modifications to the benzoxaborole ring system can modulate both potency and selectivity.

Conclusion

AN2718 (crisaborole) represents a successful example of rational drug design, leveraging a
novel boron-based chemical scaffold to address an unmet need in the treatment of atopic
dermatitis. Its journey from discovery at Anacor Pharmaceuticals to its place in Pfizer's portfolio
highlights the dynamic nature of the pharmaceutical industry. The dual mechanism of action,
targeting both inflammation via PDE4 inhibition and fungal growth through LeuRS inhibition,
underscores the versatility of the benzoxaborole platform. The comprehensive preclinical and
clinical data demonstrate a favorable efficacy and safety profile for the topical treatment of mild-
to-moderate atopic dermatitis. This technical guide provides a detailed overview of the key
scientific and developmental milestones of AN2718, serving as a valuable resource for the
scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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